4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine
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Overview
Description
4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine is a compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a pyrazole ring, which in turn is substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(3-(4-Hydroxyphenyl)-1H-pyrazol-1-yl)piperidine.
Reduction: Formation of 4-(3-(4-Methoxyphenyl)-1H-pyrazolidin-1-yl)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may inhibit the reuptake of monoamine neurotransmitters, similar to other piperazine derivatives . This interaction can affect various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine: Known for its stimulant effects and use in "party pills".
Trifluoromethylphenylpiperazine: Acts as a nonselective serotonin receptor agonist.
Quinolinyl-pyrazoles: Known for their pharmacological importance and bioactivity.
Uniqueness
4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group with a pyrazole and piperidine ring system makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)pyrazol-1-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-19-14-4-2-12(3-5-14)15-8-11-18(17-15)13-6-9-16-10-7-13/h2-5,8,11,13,16H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZRULSWIGOYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2)C3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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